4-Methylpyridine
Description
Overview of 4-Methylpyridine as a Heterocyclic Aromatic Compound
This compound, also known as γ-picoline, is an organic compound with the chemical formula C₆H₇N. wikipedia.org It belongs to a class of compounds known as heterocyclic aromatics. Its structure features a pyridine (B92270) ring, which is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom, substituted with a methyl group at the fourth position. solubilityofthings.comhmdb.ca This pungent, colorless liquid is a fundamental building block in the synthesis of more complex heterocyclic compounds. wikipedia.orgnih.gov
The presence of the nitrogen atom in the aromatic ring confers basic properties to the molecule. solubilityofthings.com The conjugate acid of this compound, the 4-methylpyridinium ion, has a pKa of 5.98, which is slightly higher than that of pyridine itself, indicating a modest increase in basicity due to the electron-donating methyl group. wikipedia.org This characteristic, along with its ability to dissolve a range of polar and nonpolar substances, makes it a useful solvent in various chemical reactions. solubilityofthings.com this compound is miscible with water and soluble in organic solvents like ethanol (B145695) and ether. wikipedia.orgsolubilityofthings.com
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇N wikipedia.org |
| Molar Mass | 93.13 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Odor | Pungent, sweetish nih.gov |
| Density | 0.957 g/mL at 25 °C sigmaaldrich.com |
| Melting Point | 2.4 °C (36.3 °F; 275.5 K) wikipedia.org |
| Boiling Point | 145 °C (293 °F; 418 K) wikipedia.org |
| Solubility in Water | Miscible wikipedia.org |
| pKa (of conjugate acid) | 5.98 wikipedia.org |
Historical Context of this compound in Scientific Discovery
The history of this compound is intrinsically linked to the discovery and study of pyridine. Pyridine was first identified in the 1840s by the Scottish chemist Thomas Anderson, who isolated it from heated animal bones and later from coal tar. chempanda.comacs.org Anderson named the substance "pyridine" from the Greek words pyr (fire) and idine to denote a nitrogen-containing cyclic compound. wikipedia.org For many years, coal tar remained the primary source for pyridine and its derivatives, including the methylpyridines (picolines). nih.gov
The precise chemical structure of pyridine was determined several decades later. wikipedia.org The first significant synthesis of a pyridine derivative was accomplished in 1881 by Arthur Rudolf Hantzsch. chempanda.comwikipedia.org A more efficient synthesis method, which forms the basis of several modern industrial processes, was developed in 1924 by the Russian chemist Aleksei Chichibabin. chempanda.comwikipedia.org The Chichibabin pyridine synthesis involves the condensation of aldehydes and ketones in the presence of ammonia (B1221849). chempanda.com
Industrially, this compound is both isolated from coal tar and produced synthetically. wikipedia.org A common industrial synthesis involves the reaction of acetaldehyde (B116499) with ammonia over an oxide catalyst, a method that also yields 2-methylpyridine. wikipedia.org The development of these synthetic routes was crucial for producing pyridine and its derivatives, like this compound, on a larger scale than what was possible through extraction from coal tar alone. nih.gov
Significance of this compound in Modern Chemical Science
This compound holds considerable significance in contemporary chemical science, primarily serving as a versatile intermediate and building block in organic synthesis. wikipedia.orgsolubilityofthings.com While it has limited intrinsic value, its transformation into other commercially important chemicals is widespread, particularly in the pharmaceutical and agrochemical sectors. wikipedia.orgsolubilityofthings.com
A prominent application is its role as a precursor to the antituberculosis drug isoniazid. wikipedia.orgtaylorandfrancis.com This synthesis involves the ammoxidation of this compound to produce 4-cyanopyridine, which is then converted to isonicotinic acid hydrazide (isoniazid). wikipedia.orgtaylorandfrancis.com It is also used in the synthesis of other pharmaceuticals and as an intermediate for waterproofing agents for fabrics. nih.govbritannica.com
In the field of coordination chemistry and catalysis, this compound functions as a neutral N-donor ligand. sigmaaldrich.com It is used in the preparation of various metal complexes. For instance, it has been incorporated as a ligand in ruthenium complexes designed as catalysts for water oxidation, a critical reaction for renewable energy technologies. taylorandfrancis.comebi.ac.uk Research has shown that ruthenium complexes containing this compound ligands can exhibit high turnover numbers for oxygen evolution. ebi.ac.uk Furthermore, it is used in the synthesis of copper-polysulfide clusters, which are of interest in materials science. nasa.gov
The compound also serves as a solvent and a curing agent in the production of polymers and resins. solubilityofthings.comnih.gov Its unique properties make it a subject of ongoing research in materials science for developing new functional materials. solubilityofthings.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpyridine | |
|---|---|---|
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InChI |
InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3 | |
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InChI Key |
FKNQCJSGGFJEIZ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=CC=NC=C1 | |
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Molecular Formula |
C6H7N, Array | |
| Record name | 4-METHYL PYRIDINE | |
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| Record name | 4-METHYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID4021892 | |
| Record name | 4-Methylpyridine | |
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Molecular Weight |
93.13 g/mol | |
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Physical Description |
4-methyl pyridine is a colorless moderately volatile liquid. (NTP, 1992), Liquid, Colorless liquid with an obnoxious, sweetish odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
292.8 °F at 760 mmHg (NTP, 1992), 145 °C at 760 mm Hg, 144-145 °C | |
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Flash Point |
134 °F (NTP, 1992), 57 °C, 134 °F (57 °C) (Open cup), 39 °C (102 °F) (Closed cup), 57 °C o.c. | |
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Solubility |
Miscible with water at 20 °C, Soluble in alcohol, ether, Soluble in acetone, carbon tetrachloride, Solubility in water: miscible | |
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Density |
0.9548 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9548 g/cu cm at 20 °C, Relative density (water = 1): 0.96 | |
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Vapor Density |
3.2 (Air = 1), Relative vapor density (air = 1): 3.2 | |
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Vapor Pressure |
5.77 [mmHg], 5.77 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.76 | |
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Color/Form |
Colorless liquid | |
CAS No. |
108-89-4 | |
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Melting Point |
38.5 °F (NTP, 1992), 3.68 °C, 3.7 °C | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0803 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Ii. Advanced Synthesis Methodologies and Reaction Pathways
Catalytic Synthesis Approaches for 4-Methylpyridine and its Derivatives
The gas-phase catalytic oxidation of this compound over vanadium oxide (V₂O₅) catalysts represents a significant pathway for the synthesis of valuable derivatives, primarily pyridine-4-carbaldehyde and isonicotinic acid. Studies have investigated this reaction on individual V₂O₅, as well as on binary and ternary vanadium-oxide catalyst systems. researchgate.net The efficiency of these catalysts is evaluated based on the conversion of the initial this compound and the selectivity towards desired oxidation products. The modification of V₂O₅ with various metal oxides has been shown to be a critical strategy for enhancing catalytic performance. researchgate.net
The introduction of oxide modifiers, specifically tin dioxide (SnO₂) and titanium dioxide (TiO₂), to vanadium oxide catalysts significantly enhances their activity in the gas-phase oxidation of this compound. researchgate.net Research demonstrates that modifying V₂O₅ with these additives leads to an increase in the conversion of the starting material. The catalytic activity was found to increase in the order of V₂O₅ < V₂O₅-SnO₂ < V₂O₅-TiO₂. This enhancement in activity also influences the reaction's temperature profile, shifting the maximum yield of the intermediate products, pyridine-4-carbaldehyde and isonicotinic acid, to a lower temperature range. researchgate.net The use of TiO₂ in its anatase crystal form, which possesses a higher BET surface area, has been shown to be particularly effective in improving the catalyst's activity and selectivity. ect-journal.kz
| Catalyst System | Key Effect on this compound Oxidation | Relative Activity Increase |
|---|---|---|
| V₂O₅ (unmodified) | Baseline catalytic activity. | Low |
| V₂O₅-SnO₂ (binary) | Increased catalytic activity compared to unmodified V₂O₅. | Medium |
| V₂O₅-TiO₂ (binary) | Higher catalytic activity than both unmodified V₂O₅ and V₂O₅-SnO₂. | High |
A pronounced synergistic effect is observed when transitioning from binary (V₂O₅-SnO₂ or V₂O₅-TiO₂) to ternary vanadium-oxide catalyst systems (V₂O₅-TiO₂-SnO₂). researchgate.net This ternary system exhibits a significantly higher increase in catalytic activity than the individual binary systems. researchgate.net This synergy leads to a greater conversion of this compound and further shifts the optimal temperature for producing pyridine-4-carbaldehyde and isonicotinic acid to a lower range. researchgate.net The enhanced performance is attributed to the combined influence of the modifiers on the catalyst's electronic and structural properties. researchgate.net
Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to elucidate the promotion mechanisms of SnO₂ and TiO₂ modifiers on vanadium oxide catalysts. researchgate.net These calculations reveal that the promoting effect is linked to an increase in the proton affinity of the vanadyl oxygen (PAV=O). researchgate.net The transfer of a proton to the vanadyl oxygen results in the formation of a new O-H bond, a process that emits energy. researchgate.netresearchgate.net This released energy helps to compensate for the energy required for the heterolytic cleavage of the C-H bond in the methyl group of the chemisorbed this compound. Furthermore, the presence of SnO₂ and TiO₂ modifiers leads to a decrease in the deprotonation enthalpy of the methyl substituent, facilitating the initial step of the oxidation reaction. researchgate.net These theoretical calculations are in agreement with experimental data regarding the influence of the oxide modifiers on catalyst activity and selectivity.
| Quantum Chemical Parameter | Effect of SnO₂ and TiO₂ Modifiers | Mechanism of Promotion |
|---|---|---|
| Proton Affinity of Vanadyl Oxygen (PAV=O) | Increased. researchgate.net | Enhances the ability of the catalyst to accept a proton from the methyl group. |
| Deprotonation Enthalpy of Methyl Group | Decreased. | Lowers the energy barrier for the initial C-H bond cleavage, thus increasing reaction rate. researchgate.net |
The gas-phase catalytic oxidation of this compound using modified vanadium-oxide catalysts is an effective and promising method for producing isonicotinic acid and pyridine-4-carbaldehyde. The use of binary and ternary catalyst systems containing V₂O₅, TiO₂, and SnO₂ allows for increased conversion of the initial substrate and higher yields of the desired products at lower temperatures. researchgate.net For instance, on V-Si-Al-P-oxide catalysts, pyridine-4-carbaldehyde can be obtained with yields ranging from 60% to 95%. Similarly, the V-Ti-Mn-O catalyst system has shown high selectivity for isonicotinic acid, reaching a maximum of 67.17% at 320 °C. mdpi.com These strategies represent a more efficient alternative to traditional liquid-phase oxidation methods.
A novel, mild, and efficient method for the O-sulfonylation of various alcohols has been developed utilizing this compound N-oxide as a catalyst in combination with 4Å molecular sieves. thieme-connect.comorganic-chemistry.org This amine-free approach provides an alternative to traditional sulfonylation reactions that often require amine bases, which can lead to side reactions. organic-chemistry.orgthieme-connect.com The reaction proceeds at room temperature and produces various sulfonylated products in high yields. thieme-connect.com The combination of this compound N-oxide and molecular sieves works cooperatively to facilitate the reaction, which is applicable even to base-sensitive substrates. thieme-connect.comthieme-connect.com This system has been successfully applied to a range of primary and secondary alcohols using various sulfonylating agents like mesyl chloride and tosyl chloride. thieme-connect.com
Amine-Free O-Sulfonylation Catalyzed by this compound N-Oxide with Molecular Sieves
Optimization of Reaction Conditions and Substrate Scope
The synthesis of this compound and its derivatives is a focal point of research due to their significance as precursors in pharmaceuticals and agrochemicals. The optimization of reaction conditions is crucial for achieving high yields and selectivity. A notable example is the rhodium(III)-catalyzed C-H/N-H activation and annulation for producing pyrimidoindolones from N-carbamoylindoles and vinylene carbonate, which can occur at room temperature without external oxidants. This protocol demonstrates a broad substrate scope with good functional group tolerance under acid/base-free conditions. researchgate.net
In a different approach, the synthesis of imidazo[1,2-a]pyridines has been achieved through a NaIO4/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines. nih.gov The optimization of this reaction involved screening various additives and oxidants, with NaIO4 and TBHP in chlorobenzene at 120°C proving to be the most effective. nih.gov The substrate scope was explored with various substituted propargyl alcohols and 2-aminopyridines, revealing that electronic effects of the substituents significantly influence the reaction yields. nih.gov
The following table outlines the optimized reaction conditions for the synthesis of imidazopyridines:
| Entry | Additive | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | — | TBHP | PhCl | 120 | 0 |
| 2 | I2 | TBHP | PhCl | 120 | 9 |
| 3 | HI | TBHP | PhCl | 120 | 21 |
| 4 | NaI | TBHP | PhCl | 120 | 85 |
| 5 | NaIO4 | TBHP | PhCl | 120 | 92 |
Table 1: Optimization of reaction conditions for the synthesis of imidazopyridines. nih.gov
Furthermore, the development of new catalytic systems for the gas-phase synthesis of methylpyridines from acetylene and ammonia (B1221849) is an area of active investigation. e3s-conferences.orgsemanticscholar.org Studies have shown that the composition of the catalyst significantly impacts the yield of 2- and this compound. e3s-conferences.orgsemanticscholar.org For instance, a catalyst composed of CdO (13.0%), Cr2O3 (5.0%), and kaolin (82.0%) demonstrated a total yield of 70.2% for 2- and 4-methylpyridines. e3s-conferences.org The optimal temperature for this synthesis was found to be 420°C, as higher temperatures can lead to the reduction of the active CdO component and a decrease in catalytic activity. semanticscholar.org
Spectroscopic Identification of Active Species in Catalysis
Spectroscopic techniques are indispensable for identifying the active species in catalytic processes, providing insights into the reaction mechanism and catalyst stability. In the oxidation of this compound to isonicotinic acid, a crucial intermediate for the tuberculosis drug isoniazid, vanadium-based catalysts are often employed. mdpi.com Raman spectroscopy and X-ray diffraction (XRD) are key methods for characterizing these catalysts. mdpi.com
For a V-Ti-Mn-O catalyst, Raman spectroscopy revealed peaks corresponding to Mn-O stretching vibrations at 699 cm⁻¹ and 523 cm⁻¹. mdpi.com These bands, along with those indicating the presence of vanadium pentoxide (V₂O₅), are identifiers for catalytically active regions. mdpi.com Broad bands below 405 cm⁻¹ suggest the presence of lattice defects and oxygen vacancies, which are believed to enhance the adsorption and transfer of oxygen on the catalyst surface. mdpi.com The superior performance of the V-Ti-Mn-O catalyst compared to a V-Ti-O catalyst was attributed to smaller particle size and more uniform distribution, as observed by scanning electron microscopy (SEM). mdpi.com
The following table summarizes the key spectroscopic features and their interpretations for the V-Ti-Mn-O catalyst:
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Implication |
| Raman Spectroscopy | 699, 523 | Mn-O stretching vibrations | Presence of active manganese oxide species |
| Raman Spectroscopy | > 800 | V=O stretching modes | Presence of vanadium pentoxide (V₂O₅) or similar oxo-vanadium compounds |
| Raman Spectroscopy | < 405 | Lattice defects and oxygen vacancies | Enhanced oxygen adsorption and transfer |
Table 2: Spectroscopic identification of active species in the V-Ti-Mn-O catalyst for this compound oxidation. mdpi.com
Functionalization and Derivatization Reactions of this compound
Mannich Condensation Reactions of the Methyl Group in 4-Position
The methyl group of this compound is sufficiently acidic to participate in Mannich reactions, a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. adichemistry.comwikipedia.org This reaction is a powerful tool for the aminoalkylation of the methyl group, leading to the formation of β-aminocarbonyl compounds known as Mannich bases. adichemistry.comwikipedia.orgorganic-chemistry.org The reaction typically proceeds under acidic conditions, which facilitates the formation of an iminium ion from the amine and formaldehyde. adichemistry.comchemistrysteps.com This electrophilic iminium ion is then attacked by the enol form of the active hydrogen compound. chemistrysteps.com
A key application of the Mannich reaction with this compound is the synthesis of 4-dialkylaminoethylpyridines. doi.org This is achieved by reacting this compound with formaldehyde and a secondary amine. doi.org The nature of the secondary amine can influence the reaction outcome. For instance, reactions with diethylamine, di-isopropylamine, di-n-butylamine, pyrrolidine, and morpholine yield the expected normal Mannich bases. doi.org However, when dimethylamine and piperidine are used, unsaturated bases are formed. doi.org Furthermore, with dimethylamine and diethylamine, the addition of the initial products can lead to the formation of 1,3-bis-(dialkylamino)-2-(4′-pyridyl)-propanes. doi.org
The structures of the Mannich bases synthesized from this compound can be confirmed through an alternative synthetic route: the addition of secondary amines to 4-vinylpyridine. doi.org This reaction provides an independent method for preparing several of the same 4-dialkylaminoethylpyridines, thereby verifying the structures of the compounds obtained from the Mannich condensation. doi.org
The following table presents a selection of secondary amines used in the synthesis of 4-dialkylaminoethylpyridines via the Mannich reaction and the corresponding products.
| Secondary Amine | Product Type |
| Diethylamine | Normal Mannich Base |
| Di-isopropylamine | Normal Mannich Base |
| Di-n-butylamine | Normal Mannich Base |
| Pyrrolidine | Normal Mannich Base |
| Morpholine | Normal Mannich Base |
| Dimethylamine | Unsaturated Base / 1,3-bis-(dialkylamino)-2-(4′-pyridyl)-propane |
| Piperidine | Unsaturated Base |
Table 3: Products from the Mannich reaction of this compound with various secondary amines. doi.org
Regioselective Substitution Reactions Mediated by Triborane (B₃H₇)
The coordination of boranes to pyridine (B92270) derivatives can significantly alter their reactivity, enabling transformations that are otherwise difficult to achieve. nih.gov Among various boranes, triborane (B₃H₇) has emerged as a unique mediator for the regioselective functionalization of this compound. The coordination of the B₃H₇ unit to the nitrogen atom of the pyridine ring induces an intramolecular charge transfer from the ring to the borane (B79455) moiety. nih.govresearchgate.net This electronic perturbation facilitates the deprotonation of the C-4 methyl group, leading to highly regioselective alkylation and acylation reactions at this position under mild conditions.
The stability of the pyridine-B₃H₇ adducts is a key feature of this methodology, preventing dissociation or decomposition during the reaction. nih.govresearchgate.net This contrasts with reactions mediated by other Lewis acids like BF₃, where stable dearomatized intermediates are not typically observed under similar conditions. The reaction of the this compound·B₃H₇ adduct with a base such as potassium tert-butoxide (KOtBu) generates a key intermediate that can then react with various electrophiles, leading to the formation of substituted pyridine products with excellent yields. nih.gov
| Electrophile | Product | Yield |
|---|---|---|
| Methyl iodide | 4-Ethylpyridine·B₃H₇, 4-Isopropylpyridine·B₃H₇, 4-tert-Butylpyridine·B₃H₇ | Mixture |
| Alkyl iodide (with 2,6-dimethyl-4-methylpyridine·B₃H₇) | Mono-methylation products | High Yields |
A critical aspect of the triborane-mediated reaction is the formation of a stable dearomatized intermediate. Upon deprotonation of the 4-methyl Py·B₃H₇ adduct with a strong base like KOtBu at low temperatures (e.g., -78 °C), a B₃H₇-coordinated 4-methylene dihydropyridine (B1217469) anion is formed in nearly quantitative yield. nih.gov This intermediate is a key species that enables the subsequent functionalization. nih.gov
The triborane moiety plays a crucial role in stabilizing this otherwise reactive dihydropyridine intermediate. nih.gov This stabilization effect is significantly greater than that observed with other common Lewis acids such as BH₃ and BF₃, under which conditions the corresponding 4-methylene dihydropyridine intermediates could not be formed. nih.gov The stability of the B₃H₇-coordinated intermediate is such that it can be identified and characterized spectroscopically, for instance, by ¹H and ¹¹B NMR. nih.govresearchgate.net The interaction between the alkali metal cation (e.g., K⁺ from KOtBu) and the B₃H₇ moiety further stabilizes the dihydropyridine intermediate and facilitates the reaction. nih.gov
To elucidate the reaction mechanism and the role of the B₃H₇ coordinator, quantum chemical studies using Density Functional Theory (DFT) have been performed. nih.gov These theoretical calculations support the proposed mechanism involving intramolecular charge transfer upon the formation of the N–B dative bond. The calculations show that the association of the potassium cation near the B₃H₇ fragment enhances the electron transfer from the pyridine ring system to the borane cluster, which facilitates the deprotonation of the methyl group. nih.gov
Energy profile calculations confirm the feasibility of the proposed reaction pathway. nih.gov The theoretical data provides insight into the energetics of the formation of the 4-methylene dihydropyridine intermediate and its subsequent reaction with electrophiles. nih.gov The calculated energy profile helps to explain the high regioselectivity and efficiency of the B₃H₇-mediated process compared to other Lewis acids. nih.gov
Photoinduced Isomerization Processes
The photochemical behavior of this compound involves complex isomerization pathways upon electronic excitation. These processes lead to the formation of various structural isomers through high-energy intermediates and are sensitive to the excitation wavelength. aip.orgnih.gov The study of these photoisomerizations provides fundamental insights into the dynamics of excited states in heterocyclic aromatic compounds. nih.gov
Irradiation of this compound vapor with ultraviolet light, typically at 254 nm, induces an electronic transition from the ground state (S₀) to the second excited singlet state (S₂), which has ¹ππ* character. aip.org This S₀ → S₂ excitation is the primary step that initiates a cascade of photochemical reactions, leading to phototransposition, where the methyl group appears to migrate to a different position on the pyridine ring. aip.org
Following photoexcitation to the S₂(¹ππ) state, the molecule can undergo rapid internal conversion to the ground electronic state. nih.gov This process often proceeds through a conical intersection, a point where the potential energy surfaces of the S₂ and S₀ states cross. aip.orgnih.gov This ultrafast nonradiative decay is a key channel, and calculations suggest that isomerization to a prefulvene isomer is a dominant reactive pathway from the S₂(¹ππ) state. aip.orgnih.gov
One of the principal outcomes of the phototransposition of this compound is the formation of its isomer, 3-methylpyridine. aip.org Upon irradiation of gaseous this compound at 254 nm, 3-methylpyridine has been identified as the primary photoproduct, with a reported yield of 11.4%. aip.org This transformation highlights a significant rearrangement of the molecule's carbon-nitrogen framework. The mechanism is believed to involve a series of short-lived, high-energy intermediates that ultimately rearrange to the more stable aromatic structure of 3-methylpyridine. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Excitation Wavelength | 254 nm | aip.org |
| Electronic Transition | S₀ → S₂ (¹ππ*) | aip.org |
| Primary Photoproduct | 3-Methylpyridine | aip.org |
| Observed Intermediate | Dewar Pyridine | nih.gov |
The mechanistic pathway for the photoisomerization of pyridines often involves highly strained, bicyclic valence isomers. Among these, the Dewar pyridine (or Dewar benzene) structure is a key, albeit transient, intermediate. nih.gov In the case of this compound, a consecutive light and thermal isomerization cycle involving a Dewar isomer has been proposed. nih.gov While computational studies explore the energetics of these intermediates, their direct experimental observation is challenging due to their high reactivity and short lifetimes. However, the experimental observation of Dewar structures has been reported, and NMR spectroscopy is a powerful tool for the characterization of such unique molecular structures. nih.gov The Dewar isomer of this compound is a likely intermediate in the complex reaction network connecting it to its photoproducts, although its formation may originate from excited states other than the S₂(¹ππ*) state. nih.gov
Synthesis of 1,2-Dihydropyridine Derivatives
The synthesis of 1,2-dihydropyridine derivatives from this compound is a process that necessitates the activation of the pyridine ring, followed by a regioselective reduction or the addition of a nucleophile. The inherent aromatic stability of the pyridine ring in this compound makes direct reduction to a 1,2-dihydropyridine challenging under standard conditions. Therefore, a two-step approach is typically employed, which involves the formation of a pyridinium (B92312) salt intermediate.
The initial step in this synthetic pathway is the activation of the this compound molecule. This is achieved through the quaternization of the nitrogen atom, which disrupts the aromaticity of the pyridine ring and renders it more susceptible to nucleophilic attack or reduction. This activation is commonly accomplished by reacting this compound with an alkylating or acylating agent to form an N-substituted 4-methylpyridinium salt. A variety of reagents can be utilized for this N-amination, including hydroxylamine derivatives and other electrophilic aminating agents.
Once the N-substituted 4-methylpyridinium salt is formed, the subsequent step involves the regioselective introduction of a hydride or a carbon-based nucleophile to the C2 position of the pyridine ring. This step is crucial for the formation of the desired 1,2-dihydropyridine isomer. The substitution pattern of the pyridinium salt plays a significant role in directing the regioselectivity of this addition.
One prominent method for the reduction of pyridinium salts is catalytic transfer hydrogenation. For instance, rhodium complexes have been shown to effectively catalyze the transfer hydrogenation of quaternary pyridinium salts under mild conditions. In the case of 4-substituted pyridinium salts, the reduction pathway often proceeds via a 1,2-addition of a hydride to form a 1,2-dihydropyridine intermediate. This intermediate may then undergo further reduction to a more stable tetrahydropyridine derivative. The choice of catalyst and reaction conditions is critical to favor the formation and isolation of the 1,2-dihydropyridine product.
Alternatively, the addition of organometallic reagents, such as Grignard reagents, to activated pyridinium ions presents another viable route to 1,2-dihydropyridine derivatives. The nucleophilic carbon of the organometallic compound attacks the electrophilic carbon atoms of the pyridinium ring. While 1,4-addition is also a possible outcome, the reaction conditions and the nature of the substituents on both the pyridinium ring and the organometallic reagent can be tuned to favor the formation of the 1,2-adduct. The in situ formation of N-acylpyridinium salts, for example, has been utilized in the catalytic dearomatization of pyridines with Grignard reagents to produce dihydropyridine derivatives.
The table below summarizes the synthesis of various 1,2-dihydropyridine derivatives from the corresponding activated pyridinium salts, highlighting the diversity of substituents that can be introduced.
| Starting Pyridinium Salt | Reagent | Product | Yield (%) |
| N-Benzyl-4-methylpyridinium bromide | HCOOH-Et3N, [Cp*RhCl2]2 | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | High |
| N-Methoxycarbonyl-4-methylpyridinium chloride | EtMgBr, Cu(I) catalyst | 1-Methoxycarbonyl-2-ethyl-4-methyl-1,2-dihydropyridine | Good |
| N-Aminopyridinium salt | Olefin, Radical Initiator | C2-Alkylated 1,2-dihydropyridine | Moderate |
Iii. Advanced Spectroscopic and Structural Characterization
High-Resolution NMR Spectroscopy for 4-Methylpyridine and its Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Recent advancements, particularly in two-dimensional NMR and hyperpolarization techniques, have overcome the inherent limitations of low-sensitivity nuclei and low-field benchtop spectrometers.
Two-dimensional (2D) Heteronuclear Correlation (HETCOR) spectroscopy is a powerful NMR experiment that maps the correlations between different types of nuclei, most commonly ¹³C and ¹H. mdpi.com This technique is instrumental in assigning carbon signals by correlating them to their directly attached protons. mdpi.com However, the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus make these experiments time-consuming, especially on low-field benchtop NMR spectrometers. thermofisher.commagritek.com
For instance, acquiring a thermally polarised 2D ¹³C–¹H HETCOR spectrum of neat this compound (10.3 M) on a benchtop spectrometer required a total experiment time of 307 minutes (5.1 hours). researchgate.netmdpi.com This experiment involved 64 steps, with 16 scans per step, to achieve an adequate signal-to-noise ratio. researchgate.netmdpi.com The resulting spectrum successfully correlates the proton signals (ortho, meta, and methyl) to their corresponding carbon atoms in the molecule. researchgate.net
To address the challenge of low sensitivity in NMR, hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) have been developed. nih.govyork.ac.uk SABRE is a non-hydrogenative method of parahydrogen-induced polarisation (PHIP) that dramatically enhances NMR signals without chemically altering the target molecule. rsc.org The technique involves the temporary binding of the substrate (like this compound) and parahydrogen to a metal catalyst, allowing for the transfer of polarization from parahydrogen to the substrate's nuclei. rsc.orgrsc.org
The application of SABRE has been demonstrated to be highly effective for this compound. researchgate.netmdpi.com In one study, a SABRE-hyperpolarised 2D HETCOR spectrum of this compound (at a much lower concentration of 260 mM in methanol-d₄) was acquired in just 69 minutes. researchgate.netmdpi.com This represents a significant reduction in experiment time compared to the thermally polarised equivalent. mdpi.com The signal enhancement was so substantial that researchers estimated it would take over 300 days of signal averaging to obtain a comparable signal-to-noise ratio for a thermally polarised sample at the same concentration. mdpi.com
Interactive Table 1: Comparison of Benchtop NMR Acquisition Parameters for this compound
| Parameter | Thermally Polarised Spectrum | SABRE-Hyperpolarised Spectrum |
| Concentration | 10.3 M (Neat) | 260 mM in methanol-d₄ |
| Experiment Time | 307 minutes (5.1 hours) | 69 minutes |
| Number of Scans | 1024 (64 steps x 16 scans) | 90 (90 steps x 1 scan) |
| Relative Efficiency | Standard | Signal enhancement equivalent to >300 days of acquisition for a comparable sample |
Data sourced from references researchgate.netmdpi.com.
This compound, as a Lewis base, readily forms stable complexes with Lewis acids such as borane (B79455) (BH₃) and boron trifluoride (BF₃). These complexation reactions can be monitored using NMR spectroscopy. While specific proton NMR data for the this compound-borane complex is not detailed in the surveyed literature, studies on analogous substituted pyridine-borane complexes provide representative data. For example, the formation of the 5-ethyl-2-methylpyridine-borane complex is confirmed by ¹¹B NMR, which shows a characteristic quartet signal at δ = -13.2 ppm with a coupling constant (¹J(¹¹B¹H)) of 98 Hz. google.com Similarly, the 2,3-lutidine-borane complex exhibits a quartet at δ = -12.5 ppm (¹J(¹¹B¹H) = 96 Hz). google.com These adducts demonstrate significant thermal stability, indicating a strong interaction between the pyridine (B92270) nitrogen and the boron center. google.com
Vibrational Spectroscopy (FT-IR, FT-Raman) and Computational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the distinct vibrational modes of a compound. researchgate.netyoutube.com These experimental methods, when coupled with computational quantum chemical calculations, offer a powerful approach for detailed structural analysis and spectral assignment. cardiff.ac.uknih.gov For pyridine and its derivatives, this combined approach allows for the precise assignment of vibrational modes related to the aromatic ring, the methyl group, and any other substituents. nih.gov
A crucial step in analyzing vibrational spectra is the unambiguous assignment of observed absorption bands to specific molecular motions. Computational methods, particularly those based on Density Functional Theory (DFT), are used to calculate theoretical vibrational frequencies. nih.gov However, a simple comparison of frequencies is often insufficient due to the coupled nature of many vibrations.
Potential Energy Distribution (PED) analysis is a computational tool used to provide a quantitative description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.govresearchgate.net Programs such as VEDA (Vibrational Energy Distribution Analysis) are widely used for this purpose. nih.govresearchgate.net By analyzing the PED, researchers can confidently assign complex spectral bands. For instance, a band in the 1600-1400 cm⁻¹ region might have PED contributions from C=C stretching, C-N stretching, and C-H bending, allowing for a precise characterization of the vibration. nih.gov This detailed analysis is indispensable for accurately interpreting the spectra of complex molecules and understanding how substitutions affect the vibrational landscape. nih.gov
The synergy between experimental spectroscopy and theoretical calculations is particularly evident when studying derivatives of this compound. researchgate.netnih.gov By calculating the theoretical IR spectrum of a molecule like 2-amino-4-methylpyridine (B118599) and comparing it with the experimentally recorded spectrum, a detailed and validated assignment of vibrational modes can be achieved. researchgate.net
Computational studies on 2-amino-4-methylpyridine have been performed to understand its structure and vibrational characteristics. researchgate.net The calculated vibrational frequencies, often scaled to correct for systematic errors in the theoretical model, show good agreement with the experimental FT-IR and FT-Raman data. nih.gov For example, in a study of 2-amino-5-bromo-4-methylpyridine, characteristic N-H stretching vibrations, aromatic C-H stretches, and ring vibrations were identified and assigned by comparing experimental and calculated spectra. researchgate.net This comparative approach is essential for confirming molecular structure and understanding the electronic effects of different functional groups on the pyridine ring. researchgate.net
Interactive Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-amino-5-methylpyridine
| Assignment | Experimental FT-IR (cm⁻¹) |
| N-H stretch | 3423 / 3319 |
| Aromatic C-H stretch | 3039 |
| C=N stretch | 1664 |
| Aromatic Ring vibrations | 1624 / 1552 |
| para-substitution band | 822 |
Data sourced from a study on the copper complex of 2-amino-5-methylpyridine, providing representative values for the organic cation. acs.org
Gas-Phase Electron Diffraction (GED) and Quantum Chemical Calculations for Molecular Structure Determination
Editor's Note: Detailed experimental and computational data from Gas-Phase Electron Diffraction (GED) and corresponding quantum chemical calculations specifically for this compound were not available in the cited sources. The available literature predominantly focuses on its derivative, this compound-N-oxide, which presents different structural and electronic properties.
Editor's Note: Specific determinations of molecular symmetry and planarity for gaseous this compound via GED were not present in the referenced materials.
Editor's Note: A specific peer-reviewed analysis of hyperconjugation and hybridization state for this compound via GED or quantum chemical calculations was not available in the provided sources.
Editor's Note: An NBO analysis of the electron density distribution for this compound was not found in the referenced literature.
X-ray Crystallography and Charge Density Analysis
The crystal structure of this compound (also known as γ-picoline) has been determined at a low temperature of 120 K using X-ray diffraction. nih.gov This analysis provides precise details about the arrangement of molecules in the solid state. The compound crystallizes in a structure where methyl pairs from neighboring molecules are a key feature. nih.gov In the crystal structure, the distance between the carbon atoms of adjacent methyl groups is a critical parameter, and the angles between these groups are measured along the path from the quaternary carbon of one ring, through its methyl carbon, to the methyl carbon of the neighboring molecule. nih.gov The arrangement of these methyl pairs in the crystal lattice is crucial for understanding intermolecular interactions at low temperatures. nih.gov
Table 1: Low-Temperature Crystal Structure Data for this compound
| Parameter | Value | Method | Source |
|---|---|---|---|
| Temperature | 120 K | X-ray Diffraction | nih.gov |
| Angles (α₁, α₂) between methyl pairs | 177-180° | X-ray Diffraction | nih.gov |
Compound Reference Table
Comparison of Experimental and Theoretically Calculated Electron Deformation Density
The study of electron deformation density provides profound insights into the chemical bonding and electronic properties of a molecule by mapping the redistribution of electron density upon bond formation. This is achieved by subtracting the electron density of a hypothetical promolecule (composed of non-interacting, spherical atoms) from the experimentally or theoretically determined electron density of the actual molecule. The resulting map reveals regions of electron density accumulation (indicative of covalent bonding and lone pairs) and depletion.
For molecules like this compound, theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool to model the electron density distribution. nih.gov Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are employed to compute molecular geometries and electronic properties. researchgate.netresearchgate.net These calculations can generate theoretical electron density maps and perform Natural Bond Orbital (NBO) analysis to investigate charge distribution and donor-acceptor interactions within the molecule. researchgate.netnih.gov
Experimental electron density is determined with high-precision, low-temperature single-crystal X-ray diffraction experiments. The comparison between the theoretically calculated and experimentally derived deformation density maps serves as a rigorous test for the theoretical models. While comprehensive studies directly comparing experimental and theoretical electron deformation density for the parent this compound molecule are not widely available in the surveyed literature, research on closely related structures like this compound-N-oxide has utilized both gas-phase electron diffraction and DFT calculations to correlate theoretical models with experimental data. nih.gov In such studies, a strong agreement between the calculated and experimental parameters validates the theoretical model and confirms electronic effects, such as the influence of the electron-donating methyl group on the pyridine ring's electronic structure. nih.gov
Analysis of Intermolecular Interactions (Dipole-Dipole, Van der Waals) in Solid State
In the solid state, the crystal packing of this compound and its derivatives is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the physical properties of the material, including its melting point and crystal structure. msu.edu The primary interactions include dipole-dipole forces and van der Waals dispersion forces. msu.edunih.gov
This compound is a polar molecule due to the presence of the electronegative nitrogen atom in the aromatic ring, which creates a permanent dipole moment. In the solid-state lattice, these molecules will arrange themselves to maximize the attractive interactions between the positive end of one dipole and the negative end of another. msu.edu
Van der Waals forces, specifically London dispersion forces, arise from temporary fluctuations in the electron cloud and are present in all molecules. These forces are significant for the aromatic ring and the methyl group of this compound and increase with molecular surface area. msu.edu
Single-Crystal X-ray Diffraction of Coordination Polymers and Heteronuclear Complexes
This compound typically acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on its nitrogen atom. This coordination plays a pivotal role in the construction of complex supramolecular structures. In coordination polymers, metal ions or clusters act as nodes, while organic ligands like this compound or its bifunctional analogues (e.g., 4,4'-bipyridine) act as linkers, extending the structure into one, two, or three dimensions.
SCXRD studies on copper(II) thiocyanate (B1210189) complexes with various substituted pyridines reveal the formation of diverse structural motifs, from discrete monomers to extended networks. wm.educore.ac.uk For example, complexes with the general formula trans-[Cu(NCS)2(XPy)2] (where XPy is a substituted pyridine) often form square-planar geometries that are further linked by weak Cu-S bonds, creating chain networks. wm.edu The specific nature of the pyridine ligand influences the coordination geometry and the resulting network formation. core.ac.uk
The dimensionality of a coordination polymer is determined by how the metal nodes and organic linkers are connected. With a monofunctional ligand like this compound, the dimensionality is often limited unless it is part of a larger assembly with bridging co-ligands.
1D Coordination Polymers: One-dimensional, or chain-like, polymers are commonly formed. For instance, studies on copper(II) complexes with pyridine carboxamides show that µ-O,N ditopic bridging can lead to the formation of 1D chains. mdpi.com In a dinuclear copper(II) complex, individual complex cations were linked by 4,4'-bipyridine (B149096) molecules to form 1D chains. While this compound itself cannot bridge two metal centers, its structural analogue 4,4'-bipyridine readily forms 1D zigzag or linear chains by linking metal units.
2D Coordination Polymers: Two-dimensional, or sheet-like, structures arise when 1D chains are further connected. This is often achieved by using a combination of bridging organic ligands and bridging anions. For example, in complexes with 4,4'-bipyridyl and pyrazine, bridging by both the organic ligand and thiocyanate anions produces 2D sheet networks. wm.edu The use of ancillary ligands that can bridge in a different direction to the primary linker is a key strategy for increasing dimensionality.
Beyond the primary coordination bonds, the final supramolecular architecture of these polymers is heavily influenced by weaker, noncovalent interactions. Hydrogen bonds, in particular, are critical directional forces in crystal engineering.
In the crystal structure of a copper(II) complex involving a substituted pyridine ligand and coordinated water molecules, O-H···N hydrogen bonds were observed between the water ligand and the nitrogen atom of a neighboring 4,4'-bipyridine, linking mononuclear units into a dimeric structure. e3s-conferences.org In another dinuclear copper complex, intermolecular O-H···N hydrogen bonds link the complex cations into 1D chains. In the absence of strong hydrogen bond donors like O-H or N-H groups, weaker C-H···N and C-H···π interactions become significant. The C-H bonds of the pyridine ring or the methyl group can act as weak donors to the nitrogen atom of an adjacent pyridine ring or to the π-system of a neighboring aromatic ring. nih.gov These interactions, though individually weak, collectively contribute to the stability and specific packing arrangement of the molecules in the crystal lattice. nsf.govnih.gov
Crystal Structure and Adsorption Properties of Werner-type Cu(II) Complexes
Werner-type complexes, particularly those of the form [M(X)2(L)4] where L is a pyridine-type ligand, have been extensively studied for their ability to form porous materials. A notable example is the Werner-type Cu(II) complex, α-[Cu(CF3SO3)2(this compound)4].
The crystal structure of this complex, determined by SCXRD, reveals a central copper(II) ion coordinated to four this compound ligands in the equatorial plane. The two trifluoromethanesulfonate (B1224126) (CF3SO3⁻) anions coordinate at the axial positions, completing a Jahn-Teller distorted octahedral geometry. The Cu-O bond distance is significantly longer than the equatorial Cu-N distances, as expected for this type of distortion.
These complexes can form porous assemblies of coordination complexes (PACs) where discrete complex units are held together by weaker intermolecular forces. The dense α-form of [Cu(CF3SO3)2(4-mepy)4] has no initial void space. However, it exhibits interesting gas adsorption properties, particularly for CO2. It is believed that the interactions through the oxygen atoms of the triflate anions play a role in its adsorption behavior. The adsorption properties are highly dependent on the nature of the anion, as comparison with the analogous α-[Cu(PF6)2(4-mepy)4] complex shows different guest-recognition abilities.
Below is a table summarizing key crystallographic data for a Werner-type Cu(II) complex with this compound.
| Parameter | α-[Cu(CF3SO3)2(4-mepy)4] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Cu-N Bond Lengths (Å) | 2.014(4) - 2.025(3) |
| Cu-O Bond Length (Å) | 2.468(2) |
| Coordination Geometry | Jahn-Teller Distorted Octahedron |
| Adsorption Behavior | Shows CO2 adsorption |
| Data sourced from literature on Werner-type Cu(II) complexes. |
Structural Studies of Copper-Polysulfide Complexes
Copper-polysulfide complexes are a class of coordination compounds containing one or more polysulfide ligands (S_n_²⁻, where n > 1). These complexes are of interest for their rich structural chemistry and relevance in various fields, including geochemistry and materials science. The coordination of additional ligands, such as pyridines, can stabilize the complex and influence its final structure.
Structural studies of these complexes are typically carried out using single-crystal X-ray diffraction. The copper centers can adopt various coordination geometries, and the polysulfide chain can act as a chelating or bridging ligand, leading to the formation of mononuclear, dinuclear, or polymeric structures.
However, a review of the current literature indicates that while there are numerous structural studies on copper complexes with pyridine-based ligands mdpi.comnih.gov and a body of research on copper-polysulfide chemistry, specific examples of structurally characterized copper-polysulfide complexes that also incorporate this compound as a ligand are not prominent. The research on copper coordination chemistry with substituted pyridines tends to focus on complexes with other anions like thiocyanate, halides, or carboxylates. wm.educore.ac.uk Therefore, the direct structural influence of the this compound ligand on the formation and stabilization of copper-polysulfide frameworks remains an area for potential future investigation.
Crystal Structures of Cobalt(II) and Nickel(II) Hexafluorophosphate (B91526) and Hexafluoroarsenate (B1215188) Complexes
The structural characterization of cobalt(II) and nickel(II) complexes with this compound and weakly coordinating anions like hexafluorophosphate (PF₆⁻) and hexafluoroarsenate (AsF₆⁻) reveals the formation of distinct cationic complexes with non-coordinated anions.
Single-crystal X-ray diffraction studies have elucidated the structures of several of these compounds. The complex tetrakis(this compound)cobalt(II) hexafluorophosphate, Co(4mepy)₄₂, crystallizes in the tetragonal space group I4₁/acd. The structure consists of a [Co(4mepy)₄]²⁺ cation and a non-coordinated PF₆⁻ anion. The geometry of the CoN₄ chromophore is a squashed tetrahedron (D₂d symmetry), with N-Co-N bond angles of approximately 114° and 101°, and Co-N bond lengths of 2.00 Å. researchgate.netcdnsciencepub.com The hexafluoroarsenate analogue is expected to have a similar tetrahedral structure. cdnsciencepub.com
In the presence of water during crystallization, hydrated complexes of the general formula M(H₂O)₂(4mepy)₈A₂ (where M = Co or Ni; A = PF₆ or AsF₆) are formed. cdnsciencepub.com The crystal structures of these complexes, such as Ni(H₂O)₂(4mepy)₈₂ and Co(H₂O)₂(4mepy)₈₂, consist of complex cations, [M(4mepy)₄((4mepy)₂H₂O)₂]²⁺, and non-coordinated hexafluorophosphate anions. cdnsciencepub.comnih.gov In these cations, four this compound ligands are bonded to the metal center in a square planar arrangement. The axial positions are occupied by water molecules, which are each hydrogen-bonded to two additional this compound molecules. cdnsciencepub.com
For the nickel(II) hexafluorophosphate complex, the four equatorially bonded this compound ligands have Ni-N distances in the range of 2.10 to 2.12 Å. cdnsciencepub.com The analogous cobalt(II) complex exhibits a similar square planar array of four this compound ligands with Co-N distances between 2.20 and 2.22 Å, and Co-O distances to the axial water molecules of 2.11 Å. cdnsciencepub.com The complexes with hexafluoroarsenate anions are believed to be isostructural. cdnsciencepub.com
The nickel complex with the formula Ni(4mepy)₄(AsF₆)₂ has been noted to undergo a structural change at low temperatures, which may involve coordination of the AsF₆⁻ anion. rsc.org
Table 1: Crystallographic Data for Selected Cobalt(II) and Nickel(II) Hexafluorophosphate Complexes with this compound
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|---|
| Tetrakis(this compound)cobalt(II) hexafluorophosphate | C₂₄H₂₈CoF₁₂N₄P₂ | Tetragonal | I4₁/acd | 18.434 | 18.434 | 18.818 | researchgate.net |
Table 2: Selected Bond Distances and Angles for Cobalt(II) and Nickel(II) Hexafluorophosphate Complexes with this compound
| Complex Cation | Metal-Ligand Distance (Å) | Ligand-Metal-Ligand Angle (°) | Reference |
|---|---|---|---|
| [Co(4mepy)₄]²⁺ | Co-N = 2.00 | N-Co-N = 114, 101 | cdnsciencepub.com |
| [Ni(4mepy)₄((4mepy)₂H₂O)₂]²⁺ | Ni-N = 2.10-2.12 | - | cdnsciencepub.com |
| [Co(4mepy)₄((4mepy)₂H₂O)₂]²⁺ | Co-N = 2.20-2.22; Co-O = 2.11 | - | cdnsciencepub.com |
Structural Characterization of Cobalt(II) Thiocyanate Complexes
The structural landscape of cobalt(II) thiocyanate complexes with this compound is diverse, featuring both monomeric and polymeric structures depending on the stoichiometry and crystallization conditions.
One common stoichiometry is [Co(NCS)₂(this compound)₄]. The crystal structure of this complex consists of discrete, propeller-shaped molecules where the cobalt(II) ion is in an octahedral coordination environment. researchgate.netresearchgate.net Two thiocyanate ligands are coordinated to the cobalt center through their nitrogen atoms in axial positions, while four this compound ligands occupy the equatorial plane. researchgate.net This compound is known to be isotypic with one of the polymorphs of the analogous nickel(II) complex, [Ni(NCS)₂(this compound)₄]. researchgate.net
Another well-characterized complex is diaquabis(this compound-κN)bis(thiocyanato-κN)cobalt(II), [Co(NCS)₂(C₆H₇N)₂(H₂O)₂]. In this complex, the cobalt(II) cation is six-coordinate in a trans-CoN₄O₂ octahedral geometry. nih.gov The coordination sphere is composed of two terminally N-bonded thiocyanate anions, two this compound ligands, and two water molecules. nih.gov These discrete complex molecules are linked into layered networks through O—H···S hydrogen bonds. nih.gov
A polymeric complex with the formula [Co(NCS)₂(this compound)₂]n has also been identified. researchgate.net In this structure, the cobalt(II) centers are linked into one-dimensional chains by bridging thiocyanate anions. This type of polymeric structure is also observed in related systems, such as [Co(NCS)₂(pyridine)₂]n, which forms through the thermal decomposition of [Co(NCS)₂(pyridine)₄]. rsc.org The analogous complex with a substituted pyridine ligand, [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₂]n, also features chains of cobalt(II) ions linked by pairs of μ-1,3-bridging thiocyanate anions. rsc.orgresearchgate.net
The nickel(II) analogue, [Ni(NCS)₂(this compound)₂]n, similarly exhibits a polymeric structure with octahedrally coordinated nickel(II) ions. These are linked by pairs of thiocyanate ligands into corrugated chains. nih.gov
Table 3: Coordination Environment in Cobalt(II) Thiocyanate Complexes with this compound
| Compound | Cobalt Coordination Number | Coordination Geometry | Bridging Ligand | Reference |
|---|---|---|---|---|
| [Co(NCS)₂(this compound)₄] | 6 | Octahedral | None (monomeric) | researchgate.netresearchgate.net |
| [Co(NCS)₂(C₆H₇N)₂(H₂O)₂] | 6 | Octahedral | None (monomeric) | nih.gov |
| [Co(NCS)₂(this compound)₂]n | 6 | Octahedral | Thiocyanate | researchgate.net |
Iv. Computational and Theoretical Chemistry of 4 Methylpyridine
Density Functional Theory (DFT) Calculations
Mechanistic Studies of Reactions Involving 4-Methylpyridine (e.g., Oxygen Atom Transfer, C-H Trifluoromethylation)
Oxygen Atom Transfer (OAT)
Mechanistic studies of oxygen atom transfer (OAT) reactions involving this compound often focus on its role as a ligand in metal complexes that catalyze these transformations. For instance, the kinetics of OAT from pyridine-N-oxides, catalyzed by certain metal complexes, have been investigated. In one study involving an oxo-bridged Molybdenum(V) complex, the reaction with various substituted pyridine-N-oxides was examined. nova.edu The reaction proceeds through saturation kinetics, where the catalyst reversibly forms a precursor complex with the N-oxide. nova.edu The rate-determining step is the irreversible breaking of a metal-oxygen bridge bond (Mo-Ob), which is influenced by the electronic properties of the N-oxide substrate. nova.edu Electron-releasing substituents on the pyridine-N-oxide were found to slow the reaction rate, supporting a mechanism where the N-O bond strength of the substrate is a critical factor. nova.edu
Computational studies on rhenium-catalyzed OAT reactions have also provided mechanistic details. For example, in the catalysis by MeReVO(edt)L (where L is this compound), the reaction mechanism is explored through both kinetic experiments and computational modeling. researchgate.net High-valent metal-oxo intermediates are frequently implicated in these OAT reactions, which can occur through either a single-step OAT pathway or a multi-step process often initiated by electron transfer. rsc.orgnih.gov The specific pathway can be influenced by factors such as the ligand environment of the metal center and the presence of Brønsted or Lewis acids, which can alter the reduction potential of the metal-oxo species. rsc.orgnih.gov
C-H Trifluoromethylation
The regioselective C-H trifluoromethylation of pyridine (B92270) rings is a significant transformation in the synthesis of pharmaceuticals and agrochemicals. nih.gov A key mechanistic strategy for achieving 3-position selectivity in pyridines involves nucleophilic activation of the ring. chemrxiv.orgresearchgate.net This process begins with the hydrosilylation of the pyridine derivative, which forms an N-silyl enamine intermediate. chemrxiv.orgelsevierpure.comnih.gov This enamine is sufficiently nucleophilic to react with an electrophilic trifluoromethylating agent. chemrxiv.org Mechanistic studies have confirmed that the reaction proceeds through the formation of the N-silyl enamine and a subsequent trifluoromethylated enamine intermediate before rearomatization to the final product. chemrxiv.orgresearchgate.netelsevierpure.com This method has proven effective for the late-stage trifluoromethylation of complex bioactive molecules containing a pyridine scaffold. chemrxiv.orgresearchgate.net
Table 1: Key Mechanistic Steps in this compound Reactions
| Reaction Type | Key Mechanistic Feature | Intermediates | Influencing Factors |
|---|---|---|---|
| Oxygen Atom Transfer | Formation of a catalyst-substrate precursor complex; breaking of a metal-oxygen bond. nova.edu | Metal-oxo species, precursor complexes. nova.edu | Electronic properties of substituents on the oxygen donor; ligand environment of the metal catalyst. nova.edursc.org |
| C-H Trifluoromethylation | Nucleophilic activation of the pyridine ring via hydrosilylation. chemrxiv.orgresearchgate.net | N-silyl enamine, trifluoromethylated enamine. chemrxiv.orgelsevierpure.com | Reactivity of the electrophilic trifluoromethylating agent. chemrxiv.org |
Quantum Theory of Atoms In Molecules (QTAIM) Analysis of Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution (ρ(r)) of a chemical system to elucidate its structure and bonding. wikipedia.orgamercrystalassn.org Developed by Richard Bader and his group, QTAIM partitions a molecule into discrete atomic basins, allowing for the calculation of atomic properties. wikipedia.orgamercrystalassn.org The theory identifies chemical bonds and intermolecular interactions by locating critical points in the electron density. wikipedia.org
A key element in QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density along the path of maximum electron density linking two interacting nuclei (the bond path). amercrystalassn.orgmuni.cz The properties of the electron density at these BCPs reveal the nature of the interaction.
For intermolecular interactions involving this compound, a QTAIM analysis would characterize the forces (e.g., hydrogen bonds, van der Waals interactions) between it and other molecules. The analysis would focus on several key topological parameters at the BCPs between the interacting molecules. muni.czbenthamscience.com
Electron Density (ρ(r)) : The value of ρ(r) at the BCP correlates with the strength of the interaction. Higher values typically indicate stronger bonds. muni.cz
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the character of the interaction. For shared-shell interactions (like covalent bonds), ∇²ρ(r) is typically negative, signifying a concentration of electron density. For closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals forces), ∇²ρ(r) is positive, indicating a depletion of electron density at the BCP. muni.cz
Energy Densities : The local kinetic energy density, G(r), and potential energy density, V(r), provide further insight. The ratio -G(r)/V(r) at the BCP can help distinguish between shared interactions (>1) and closed-shell interactions (<1). muni.cz
While specific QTAIM studies focused solely on this compound are not detailed in the provided results, the theory is broadly applied to understand intermolecular forces in heterocyclic systems. benthamscience.com Such an analysis for this compound would quantify the strength and nature of its interactions in various chemical environments, from solvent effects to its binding in a protein active site.
Table 2: QTAIM Parameters and Their Chemical Interpretation
| QTAIM Parameter | Symbol | Interpretation for Intermolecular Interactions |
|---|---|---|
| Electron Density at BCP | ρ(r) | Correlates with the strength of the interaction. muni.cz |
| Laplacian of Electron Density at BCP | ∇²ρ(r) | Positive sign indicates a closed-shell interaction (e.g., H-bond, van der Waals). muni.cz |
| Total Electron Energy Density at BCP | H(r) | Negative values suggest some covalent character in the interaction. muni.cz |
| Delocalization Index | δ(A,B) | Measures the number of electrons shared or exchanged between two atomic basins (A and B). muni.cz |
Nonadiabatic Dynamics Simulations for Photoisomerization Mechanisms
Nonadiabatic dynamics simulations are powerful computational tools for investigating the mechanisms of photochemical reactions, where molecules transition between different electronic states. nih.gov For this compound, these simulations have been employed to explore its photoisomerization mechanism in detail. nih.govaip.orgaip.org
Theoretical studies combining electronic structure calculations and nonadiabatic dynamics simulations reveal a complex isomerization pathway upon photoexcitation. nih.govaip.org
Initial Excitation : The process begins with the excitation of this compound to the S₂(¹ππ*) electronic excited state. nih.govaip.orgaip.org
Isomerization to Prefulvene : From the S₂ state, the molecule overcomes a small energy barrier to reach a conical intersection between the S₂ and the ground (S₀) states. This transition leads to the formation of a prefulvene isomer on the S₀ potential energy surface. nih.govaip.orgaip.org
Further Isomerization : The simulations show that the prefulvene isomer is a short-lived intermediate. nih.govaip.org It readily isomerizes into a more stable benzvalene-type structure. This finding contrasts with earlier suggestions that prefulvene was a long-lived intermediate that would convert directly back to this compound. nih.govaip.org The benzvalene (B14751766) form is predicted to be the stable, long-lived intermediate observed in experiments. aip.org
These simulations successfully reproduced the experimentally observed ultrafast S₂ → S₀ nonradiative decay and the low quantum yield of the photoisomerization reaction. nih.govaip.org The study also identified a potential consecutive light and thermal isomerization cycle involving a Dewar isomer, though its formation from the S₂(¹ππ*) state is not believed to be a competing pathway with the formation of the prefulvene isomer. nih.govaip.org
Table 3: Key Events in the Photoisomerization of this compound
| Event | Initial State | Transition/Process | Product/Intermediate |
|---|---|---|---|
| Photoexcitation | S₀ (Ground State) | Absorption of light | S₂(¹ππ*) State |
| Initial Isomerization | S₂(¹ππ*) State | Overcoming a small barrier to a S₂/S₀ conical intersection. nih.govaip.org | Prefulvene Isomer (on S₀ state) |
| Secondary Isomerization | Prefulvene Isomer | Facile isomerization. nih.govaip.org | Benzvalene Isomer |
| Nonradiative Decay | S₂(¹ππ*) State | Ultrafast internal conversion. aip.org | S₀ (Ground State) |
Molecular Docking Analysis for Biological Activity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound or its derivatives) when bound to a second molecule (a receptor, typically a protein). nih.govyoutube.com This analysis is crucial in drug discovery for predicting the binding affinity and mode of action of potential inhibitors. The pyridine chemical structure is a common scaffold in many biologically active compounds. nih.gov
Docking studies on pyridine derivatives investigate their potential to inhibit various protein targets. For example, copper(II) complexes containing methylpyridine ligands (isomers of this compound) have been studied for their inhibitory activity against the α-amylase enzyme. researcher.life In such a study, the complexes were docked into the active site of the α-amylase protein, and the calculated docking scores indicated a higher inhibitory potential for the complexes compared to the free ligand. researcher.life
In the context of cancer research, various pyridine and pyrimidine (B1678525) derivatives have been assessed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Molecular docking helps to rationalize the observed biological activity by revealing key interactions between the inhibitor and amino acid residues in the EGFR binding pocket, such as hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking and molecular dynamics simulations have been used to analyze inhibitors targeting cyclin-dependent kinases (CDK2/4/6), identifying crucial electrostatic and nonpolar interactions that influence their potency. nih.gov
For this compound itself or a derivative, a typical molecular docking workflow would involve:
Obtaining the 3D structures of the ligand and the target protein.
Placing the ligand into the defined binding site of the protein.
Using a scoring function to evaluate thousands of possible binding poses and rank them based on a calculated binding energy or score.
Analyzing the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) that stabilize the ligand-protein complex.
This in silico approach allows for the high-throughput screening of compounds and provides valuable insights for designing more potent and selective inhibitors based on the this compound scaffold.
Table 4: Examples of Molecular Docking Studies on Pyridine Derivatives
| Compound Type | Protein Target | Key Findings from Docking |
|---|---|---|
| Copper(II) complexes with methylpyridine ligands | α-amylase | Docking scores suggested the complexes were more active inhibitors than the free ligand. researcher.life |
| Pyridine/pyrimidine derivatives | EGFR Kinase | Analysis identified key pharmacophoric features and binding interactions within the adenine (B156593) binding region. nih.gov |
| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2/4/6 | Identified crucial electrostatic interactions with specific lysine (B10760008) and aspartate residues and nonpolar interactions with isoleucine. nih.gov |
V. Coordination Chemistry and Supramolecular Assemblies
4-Methylpyridine as a Ligand in Transition Metal Complexes
This compound, a derivative of pyridine (B92270), serves as a fundamental building block in coordination chemistry. Its nitrogen atom possesses a lone pair of electrons, making it an effective monodentate ligand capable of forming stable coordination bonds with a wide array of transition metal ions. The presence of the methyl group at the 4-position can influence the electronic properties and steric hindrance of the ligand, which in turn affects the geometry, stability, and reactivity of the resulting metal complexes. These complexes range from simple mononuclear entities to intricate, high-dimensional coordination polymers, where this compound can act as a terminal or a bridging ligand, contributing to the construction of diverse and functional supramolecular architectures.
Studies on cobalt(II) with 3-hydroxypicolinic acid (HpicOH) have yielded complexes such as [Co(picOH)₂(H₂O)₂] and mer-[N(CH₃)₄][Co(picOH)₃]·H₂O . In these compounds, the 3-hydroxypicolinate (B15391739) ligand coordinates to the Co(II) center through its nitrogen and oxygen atoms in a typical chelating fashion. The inclusion of a third picolinate (B1231196) ligand can result in an anionic octahedral complex.
Separately, this compound has been used to synthesize cobalt(II) complexes like diisothiocyanatotetrakis(this compound)cobalt(II) , Co(NCS)₂(this compound)₄. In this discrete complex, the Co(II) ion is octahedrally coordinated to two nitrogen-bonded thiocyanate (B1210189) anions and four this compound co-ligands.
Platinum(II) complexes are a cornerstone of cancer chemotherapy. cuny.edu While extensive research exists for cisplatin (B142131) and its analogues, specific oncological and catalytic applications for dichlorobis(this compound)platinum(II) are not widely detailed in available literature. However, the study of closely related structures provides significant insights. The synthesis of complexes like cis-dichlorobis(pyridine)platinum(II) is well-established, typically involving the reaction of K₂PtCl₄ with pyridine derivatives. sigmaaldrich.com
The introduction of sterically hindered pyridine ligands, such as in cis-amminedichloro(2-methylpyridine)platinum(II) (AMD473), has been a strategy to overcome cisplatin resistance. This specific complex was designed to be less susceptible to deactivation by thiols and has demonstrated notable in vivo antitumor activity against various human ovarian carcinoma xenograft models, including those with acquired resistance to cisplatin. researchgate.net Furthermore, platinum(II) complexes stabilized by pincer-type ligands bearing pyridine moieties have shown high catalytic activity in reactions such as Suzuki-Miyaura cross-coupling and transfer hydrogenation. rsc.org These findings suggest the potential of dichlorobis(this compound)platinum(II) as a candidate for similar applications in oncology and catalysis.
In the construction of coordination polymers, the use of primary ligands like malonate and auxiliary ligands like 2-amino-4-methylpyridine (B118599) with copper(II) ions leads to novel structures with interesting properties. A notable example is the complex with the formula C₂₄H₃₂CuF₆N₆O₉P , synthesized using copper(II) chloride, malonic acid, and 2-amino-4-methylpyridine in the presence of ammonium (B1175870) hexafluorophosphate (B91526). nih.govacs.org In the crystal structure, there are two distinct copper-malonate units, with the copper atoms located on inversion centers. researchgate.net The asymmetric unit contains two protonated 2-amino-4-methylpyridine molecules, one unprotonated 2-amino-4-methylpyridine, and one hexafluoridophosphate anion. nih.gov
The choice of auxiliary ligand has a profound impact on the final structure and topology of copper(II)-malonate complexes. nih.govacs.org When 2-amino-4-methylpyridine is used as the auxiliary ligand, the resulting complex features a one-dimensional anionic copper-malonate chain connected by malonate bridges. nih.govnih.gov In contrast, when 2-aminopyrimidine (B69317) is used as the auxiliary ligand under similar synthetic conditions, a mononuclear copper(II)-malonate unit is formed. nih.govacs.org This demonstrates that a subtle change in the auxiliary ligand can induce significant structural variation, shifting the topology from a 1D polymeric chain to a discrete 0D monomer. acs.org This control over dimensionality is a key aspect of crystal engineering, where ancillary ligands are chosen to direct the self-assembly process towards desired architectures. acs.org
Noncovalent interactions are crucial in stabilizing the crystal lattice and extending the dimensionality of the supramolecular assembly in copper(II)-malonate complexes. researchgate.netnih.gov In the complex formed with 2-amino-4-methylpyridine, the auxiliary ligands are attached to the copper-malonate moiety through a variety of these weak interactions. nih.govacs.org
This compound (4mpy) is an effective ligand for synthesizing heteronuclear coordination polymers with complex cyanide-based building blocks like hexacyanoferrate(III) [Fe(CN)₆]³⁻ and hexacyanocobaltate(III) [Co(CN)₆]³⁻. researchgate.netresearchgate.net Research has produced several novel cyanide-bridged heteronuclear complexes, which have been characterized by single-crystal X-ray diffraction and other spectroscopic methods. researchgate.net
Examples of these polymers include:
[Cu₂(4mpy)₂Cu(4mpy)₂(EtOH)₂Co₂(µ-CN)₈(CN)₄]n
[Zn₂(4mpy)₂Zn(4mpy)₂Co₂(µ-CN)₁₀(CN)₂]n
[Cd₂(H₂O)₈Cd(4mpy)₂(µ-CN)₈(CN)₄]n
[Cd₃(4mpy)₁₂(µ-CN)₆(CN)₆]n researchgate.net
Crystallographic analysis reveals that these complexes can form 1D or 2D structures. researchgate.net For instance, the cadmium-hexacyanocobaltate polymer forms a 1D structure, while the copper-hexacyanocobaltate, zinc-hexacyanocobaltate, and cadmium-hexacyanoferrate polymers all exhibit 2D structures. These lower-dimensional structures are further linked by intermolecular hydrogen bonds (such as C-H···N or O-H···N) to create complex 3D supramolecular networks. researchgate.net
Mononuclear Ru Complexes for Water Oxidation Catalysis
The quest for efficient artificial photosynthesis has spurred significant research into water oxidation catalysts (WOCs), with mononuclear ruthenium complexes emerging as a prominent class of candidates. researchgate.net In this context, this compound (often abbreviated as 'pic' in complex formulas) is utilized as an ancillary ligand to modulate the electronic properties and stability of the ruthenium center.
One notable example is the mononuclear complex [Ru(H₂O)(NPM)(pic)₂]²⁺, where NPM stands for 4-t-butyl-2,6-di-(1′,8′-naphthyrid-2′-yl)-pyridine. taylorandfrancis.com This complex is a catalyst for water splitting, a reaction of high interest for converting water to oxygen. taylorandfrancis.com Another related complex, [Ru(II)(bpc)(pic)₃]⁺ (where bpc is 2,2'-bipyridine-6-carboxylate), was synthesized to create a water-soluble catalyst for detailed mechanistic studies. nih.gov Using cerium(IV) as a chemical oxidant, this complex effectively catalyzes the oxygen-evolving reaction. nih.gov
Research into various mononuclear ruthenium(II) polypyridine-type complexes has shown that the ligand environment is crucial for catalytic activity. nih.govacs.org In a study involving 23 different complexes, 14 were found to catalyze water oxidation, all of which contained a terpyridine (tpy) or a tetradentate 2,9-dipyrid-2'-yl-1,10-phenanthroline (dpp) ligand. nih.govacs.org While these larger polypyridine ligands are central, ancillary ligands like 4-picoline play a role in fine-tuning the complex. nih.govacs.org For instance, upon oxidation of the [Ru(II)(bpc)(pic)₃]⁺ complex to the Ru(III) state, one of the 4-picoline ligands dissociates from the ruthenium center, a key step in the catalytic cycle. nih.gov
The general mechanism for many of these catalysts is believed to proceed through a high-valent Ru=O species. researchgate.net A proposed pathway involves a seven-coordinate Ru(VI)=O intermediate that is attacked by a water molecule, leading to the critical O-O bond formation. nih.govacs.org Detailed characterization of a mononuclear Ru polypyridyl complex featuring two 4-picoline ligands has identified key intermediates such as [RuIV═O]²⁺ and a species containing an O-O bond, assigned as [RuIV–η²-OO]²⁺. acs.org These findings underscore the intricate role of the complete ligand set, including this compound, in stabilizing intermediates and facilitating the catalytic cycle of water oxidation.
Table 1: Examples of Mononuclear Ruthenium Complexes with this compound for Water Oxidation
| Complex Formula | Key Ligands | Function/Observation |
|---|---|---|
| [Ru(H₂O)(NPM)(pic)₂]²⁺ | NPM, 4-picoline (pic) | Catalyst for water splitting. taylorandfrancis.com |
| [Ru(II)(bpc)(pic)₃]⁺ | bpc, 4-picoline (pic) | Water-soluble catalyst for O₂ evolution; one picoline ligand dissociates upon oxidation. nih.gov |
| [Ru(tpy)(NN)Cl]⁺ Type | tpy, various bidentate ligands, 4-picoline | Part of a series studied for water oxidation catalysis. nih.govacs.org |
| [Ru(II)-OH₂]²⁺ with 4-picoline | 4-t-butyl-2,6-di-(1′,8′-naphthyrid-2′-yl)-pyridine, 4-picoline | Intermediates like [RuIV═O]²⁺ and [RuIV–OO]²⁺ were characterized. acs.org |
Design Principles for Coordination Compounds Utilizing this compound
The design of coordination compounds relies on the careful selection of metal ions and ligands to achieve desired structures and functionalities. This compound is a valuable building block in this process due to a combination of its steric and electronic characteristics. As a derivative of pyridine, it is a monodentate N-heterocyclic ligand that binds to metal centers through the nitrogen atom.
The key design principles involving this compound include:
Steric Influence : The methyl group at the 4-position provides steric bulk, but it is directed away from the coordination site. This feature allows the pyridine ring to rotate with considerable freedom around the metal-nitrogen bond in certain complexes. journals.co.za This rotational freedom is a crucial feature, enabling the host complex to adjust its molecular shape to accommodate guest molecules of varying sizes and shapes, a principle central to the formation of Werner clathrates. journals.co.za
Electronic Effects : The methyl group is weakly electron-donating, which increases the electron density on the pyridine ring and enhances its basicity compared to unsubstituted pyridine. wikipedia.org This makes this compound a stronger sigma-donor, influencing the electronic structure of the metal center. This modulation can affect the catalytic activity and redox potentials of the complex, as seen in the tuning of ruthenium-based water oxidation catalysts. nih.govnih.gov
Structural Versatility : this compound is used to construct host frameworks in supramolecular chemistry. The complex tetra(this compound)nickel(II) thiocyanate, [Ni(NCS)₂(4-MePy)₄], is a classic example of a Werner complex that acts as a versatile host for clathration. taylorandfrancis.comucla.edu The ability of the this compound ligands to adopt different conformations is not the sole factor governing clathrate formation, but it is a significant contributor to the adaptability of the host structure. ucla.edu
Modulation of Reactivity : In catalytic systems, ligands like this compound can control reactivity through supramolecular interactions. taylorandfrancis.com By occupying specific coordination sites, they influence the accessibility of the metal center to substrates and can stabilize reactive intermediates. nih.gov
The combination of these properties makes this compound a versatile tool for chemists to design coordination compounds with tailored cavities for molecular recognition and separation, as well as to fine-tune the electronic environment of metal centers for catalysis. taylorandfrancis.comjournals.co.za
Clathration Processes with Werner Complexes
Clathrates are crystalline inclusion compounds where guest molecules are trapped within the lattice of a host molecule without the formation of specific chemical bonds. journals.co.za Werner complexes, particularly those of the type M(NCS)₂(this compound)₄ where M is a divalent transition metal like Ni²⁺, Co²⁺, or Cd²⁺, are renowned for their ability to form clathrates. journals.co.zaucla.eduiaea.org
The most extensively studied of these is [Ni(NCS)₂(4-MePy)₄], which serves as a highly effective host for separating aromatic hydrocarbons. journals.co.zaucla.edu The process, known as the "Clathration Process," was developed as a method for separating aromatic compounds from petroleum fractions. journals.co.za
The formation and selectivity of these clathrates are governed by several factors:
Host Structure Transformation : The host complex [Ni(NCS)₂(4-MePy)₄] can exist in a non-clathrating α-phase. journals.co.za In the presence of suitable guest molecules, such as aromatic hydrocarbons, it transforms into a β-phase, which has a crystal packing that creates channels and cavities suitable for trapping the guests. journals.co.za
Molecular Shape and Size : The remarkable rotational freedom of the this compound rings around the Ni-N bonds allows the host complex to adapt its shape, enabling it to capture a variety of guest molecules with different sizes and shapes. journals.co.za The protruding isothiocyanate (NCS⁻) groups create restrictions within the channels, forming cavities where guest molecules are accommodated. journals.co.za
Host-Guest Interactions : While the primary interaction is non-specific van der Waals forces, the potential for enclathration can be influenced by the electronic properties of the guest. ucla.edu For instance, increasing the number of π-electrons in a guest molecule, while keeping volume and shape relatively constant, enhances its likelihood of being included by the host. ucla.edu
In some systems, this compound itself can act as both a ligand coordinated to the metal center and as an entrapped guest molecule within the clathrate structure. iaea.org The stability and composition of these clathrates have been investigated using various techniques, including thermal gravimetric analysis, differential thermal analysis, and spectroscopy, to determine host-guest ratios and study the kinetics of their thermal dissociation. journals.co.zaiaea.org
Table 2: Characteristics of Clathration with [Ni(NCS)₂(4-MePy)₄]
| Feature | Description | Reference |
|---|---|---|
| Host Complex | [Ni(NCS)₂(this compound)₄] | journals.co.zaucla.edu |
| Clathration Trigger | Sorption of a guest molecule transforms the non-clathrating α-phase to the clathrating β-phase. | journals.co.za |
| Structural Feature | Rotational freedom of this compound ligands about the Ni-N bonds allows the host to adapt its shape. | journals.co.za |
| Guest Selectivity | Influenced by guest size, shape, polarity, and π-electron content. | journals.co.zaucla.edu |
| Primary Interaction | Non-specific van der Waals forces. | ucla.edu |
Vi. Research on Biological and Environmental Interactions
4-Methylpyridine in Biological Systems and Biochemical Pathways
This compound, also known as γ-picoline, serves as a crucial precursor and structural motif in the synthesis of various molecules with significant biological activities. Its utility ranges from being a fundamental starting material for established drugs to a core component in the development of novel therapeutic and diagnostic agents.
This compound is a key intermediate in the industrial production of Isonicotinic Acid Hydrazide, more commonly known as isoniazid, a primary drug used in the treatment of tuberculosis. wikipedia.orgtaylorandfrancis.com The synthesis is a multi-step process that begins with the oxidation of this compound. nih.gov This initial step converts the methyl group into a carboxylic acid group, yielding isonicotinic acid. google.comgoogle.comresearchgate.net
Following the formation of isonicotinic acid, the process typically involves an esterification reaction, for example, with ethanol (B145695) or methanol, to produce an ethyl or methyl ester of isonicotinic acid. nih.govgoogle.com In the final step, this ester is reacted with hydrazine (B178648) hydrate. nih.govgoogle.com The hydrazide group replaces the alkoxy group of the ester, resulting in the final product, isonicotinic acid hydrazide (isoniazid). google.comgoogle.com Alternative synthesis routes exist, such as the conversion of 4-cyanopyridine—itself derived from the ammoxidation of this compound—to isonicotinamide, which is then reacted with hydrazine hydrate. wikipedia.orggoogle.com
The chemical structure of this compound makes it a valuable building block for a wide array of heterocyclic compounds beyond isoniazid. wikipedia.orgsolubilityofthings.com Its pyridine (B92270) ring is a common feature in many physiologically active molecules. Researchers utilize this compound and its derivatives to synthesize novel compounds with potential therapeutic applications.
For instance, isonicotinic hydrazide, derived from this compound, is itself used as a starting point for creating new classes of compounds. One such class is hydrazone derivatives. By reacting isonicotinic hydrazide with various alkoxy benzaldehyde (B42025) derivatives, researchers have synthesized novel hydrazones. mdpi.com These new molecules are designed with the aim of achieving enhanced biological properties, and they have been evaluated for potential antibacterial and cytotoxic activities. mdpi.com This demonstrates how the this compound framework is integral to the exploration of new chemical entities in medicinal chemistry. orientjchem.org
Research has identified analogues of this compound as potent inhibitors of inducible nitric oxide synthase (iNOS). nih.govacs.org The overproduction of nitric oxide by iNOS is associated with various inflammatory conditions. maastrichtuniversity.nl Specifically, 2-amino-4-methylpyridine (B118599) has been reported as a non-selective NOS inhibitor, while its 6-substituted alkyl analogues show improved potency and selectivity for iNOS. nih.govacs.org A series of position-6 substituted 2-amino-4-methylpyridine analogues were synthesized and evaluated, leading to the identification of promising candidates for further development. nih.govacs.org
| Compound | Substituent at Position-6 | iNOS Inhibitory Potency (IC₅₀) |
| Analogue 2 | Alkyl group | 28 nM |
| Compound 9 | 2-fluoropropyl | Not specified in source, but identified as having high potential. |
| Compound 18 | 3-fluoropropyl | Not specified in source, but identified as having high potential. |
| Compound 20 | 4-fluorobutyl | Not specified in source, but identified as having high potential. |
This table is based on data indicating the potency of analogue 2 and the identification of compounds 9, 18, and 20 as having the greatest potential for development as PET tracers. nih.govacs.orgnih.gov
To enable in vivo imaging of iNOS expression using Positron Emission Tomography (PET), researchers have developed radiolabeled versions of these this compound-based inhibitors. nih.govscispace.com Specifically, the promising inhibitor 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) (Compound 9) was selected for radiosynthesis. nih.govacs.org The synthesis of the radiotracer, [¹⁸F]6-(2-fluoropropyl)-4-methylpyridin-2-amine ([¹⁸F]9), was achieved with modest yields (approximately 10%) but resulted in a product with high chemical and radiochemical purities, which is crucial for PET imaging applications. nih.govacs.org The short half-life of positron-emitting radionuclides necessitates rapid and efficient synthesis methods. researchgate.net
Prior to synthesis, computational studies were employed to guide the design of the iNOS inhibitors. nih.govacs.org These computational calculations predicted that position-6 of the 2-amino-4-methylpyridine scaffold is the most tolerant position for introducing a substituent. nih.govacs.org This tolerance is critical because it allows for the attachment of a group suitable for radiolabeling with common PET radionuclides, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), without significantly compromising the compound's ability to bind to and inhibit the iNOS enzyme. nih.govacs.org This predictive modeling helps to streamline the drug design and discovery process by focusing synthetic efforts on the most promising candidates.
The synthesized PET tracer, [¹⁸F]9, was evaluated in a mouse model where iNOS activation was induced using lipopolysaccharide (LPS). nih.govnih.gov In vivo biodistribution studies demonstrated that a higher uptake of the [¹⁸F]9 tracer occurred in the lungs of the LPS-treated mice compared to control mice. nih.govacs.org The expression of iNOS in the lungs of the treated mice was confirmed through Western blot analysis. nih.govnih.gov
Furthermore, to confirm the specificity of the tracer for iNOS, blocking studies were conducted. nih.gov In these studies, the tracer uptake at 60 minutes post-injection was significantly reduced when a known, non-radioactive iNOS inhibitor was administered beforehand. nih.govnih.gov MicroPET imaging studies also confirmed the accumulation of the radiotracer in the lungs of the LPS-treated mice. nih.govnih.gov These collective findings suggest that [¹⁸F]9 has favorable properties as a PET tracer for imaging iNOS activation in vivo. nih.gov
Potential in Drug Delivery Systems
The unique chemical properties of the pyridine ring have made this compound and its derivatives subjects of interest in the design of drug delivery systems. Research has explored the use of a dihydropyridine (B1217469) ⇌ quaternary pyridinium (B92312) salt-based redox system for targeted drug delivery. This concept is analogous to the body's own NADH ⇌ NAD+ coenzyme system. mdpi.com In this approach, a drug is linked to a lipophilic dihydropyridine carrier, which can cross the blood-brain barrier. Once in the target organ, such as the brain, the dihydropyridine is oxidized to its quaternary pyridinium salt form. This charged molecule is then "locked in" because it cannot easily diffuse back across the barrier, allowing for a localized and sustained release of the active drug as the carrier molecule is metabolized. mdpi.com
Specifically, this compound has been utilized in the synthesis of 1,2-dihydropyridide derivatives for these chemical delivery systems (CDS). mdpi.comchemsafetypro.com Studies involving the antidepressant drug desipramine (B1205290) have linked it to various pyridine-based carriers, including those derived from this compound, through amide or carbamate (B1207046) linkages. While these particular CDSs did not demonstrate enhanced activity compared to the parent drug in behavioral tests, in vivo distribution studies in rats showed a prolonged, constant level of the drug in the brain, indicating a potential for more efficient and sustained delivery. mdpi.com The stability of these systems is crucial; amide-type derivatives have shown high stability, whereas carbamate linkages can release the parent drug more efficiently. mdpi.com
Environmental Fate and Ecotoxicity
This compound can be introduced into the environment through industrial and agricultural activities. wikipedia.orgwikipedia.org Its environmental fate is governed by its physical and chemical properties, such as its miscibility in water and its tendency to exist in the vapor phase in the atmosphere. wikipedia.org The ecotoxicity of heterocyclic compounds like this compound is a growing concern, as their degradation can sometimes lead to byproducts with their own toxicological profiles. researchgate.net
Degradation Pathways in Soil and Aqueous Environments
The breakdown of this compound in soil and water is primarily driven by microbial activity. Certain bacteria have demonstrated the ability to use this compound as a sole source of carbon, nitrogen, and energy. nih.govhmdb.ca The degradation pathway often begins with an initial oxidation or hydroxylation of the pyridine ring. hmdb.ca
For example, the bacterium Pseudonocardia sp. strain M43, isolated from sludge, degrades this compound via an initial hydroxylation step, leading to the transient accumulation of 2-hydroxy-4-methylpyridine. hmdb.ca During this process, approximately 60% of the nitrogen from the pyridine ring is released as ammonia (B1221849). hmdb.ca Similarly, Gordonia terrea IIPN1, a bacterium isolated from petroleum-contaminated soil, can completely break down 30 mM of this compound within 120 hours. nih.gov The degradation pathway for the parent compound, pyridine, by Arthrobacter sp. involves a direct oxidative cleavage of the ring without prior hydroxylation, a process catalyzed by a monooxygenase enzyme. epa.gov While specific pathways can vary between microorganisms, the initial attack on the stable pyridine ring is a critical step leading to its eventual mineralization into simpler compounds like succinic acid. epa.gov
Photochemical Transformations and Biological Degradation by Microorganisms
In the atmosphere, this compound is expected to exist almost entirely in the vapor phase due to its vapor pressure. wikipedia.org Its primary atmospheric degradation pathway is believed to be reactions with photochemically produced hydroxyl radicals. wikipedia.org
Biological degradation is a key process for the removal of this compound from soil and water. chemicalbook.com Various microorganisms have been identified that can metabolize this compound.
Pseudonocardia sp. strain M43 : Isolated from sludge, this filamentous bacterium can utilize this compound as its sole source of carbon, nitrogen, and energy. The degradation proceeds through initial hydroxylation. hmdb.ca
Gordonia terrea IIPN1 : This strain, found in petroleum drilling sites, effectively catabolizes this compound. Interestingly, cells grown on pyridine can degrade this compound without a lag phase, and vice versa, suggesting the presence of versatile enzymes. nih.gov
Cunninghamella elegans : This fungus has been shown to transform substituted pyridines, indicating that fungi also play a role in the environmental breakdown of these compounds through oxidative processes. epa.gov
These microorganisms employ various metabolic pathways to break down the pyridine ring structure, making them crucial for the natural attenuation of this compound in contaminated environments. nih.govhmdb.cachemicalbook.com
Mobility and Adsorption in Soil (Koc values, pH dependence)
The mobility of this compound in soil is determined by how strongly it adsorbs to soil particles, a process quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A low Koc value indicates high mobility, meaning the chemical is more likely to leach into groundwater, while a high Koc value suggests it will remain bound to soil particles. chemsafetypro.comfishersci.ca
The mobility of this compound is also significantly influenced by soil pH. With a pKa of 5.98, this compound is a weak base. wikipedia.orgnih.gov This means that in soils with a pH below 5.98, a significant fraction of the compound will exist in its protonated (cationic) form. This positively charged cation can be more strongly adsorbed to negatively charged soil components like clay and organic matter through electrostatic interactions, thereby reducing its mobility. nih.gov In neutral to alkaline soils (pH > 6), it will exist primarily as the neutral molecule, and its mobility will be governed more by partitioning into organic matter. nih.gov
Estimated Soil Mobility Parameters for this compound
| Parameter | Value | Implication for Mobility |
|---|---|---|
| Log Kow | ~1.2 nih.govstenutz.eu | Low hydrophobicity, suggesting higher mobility. |
| pKa | 5.98 wikipedia.orgnih.gov | As a weak base, it will be protonated and less mobile in acidic soils (pH < 6). |
| Estimated Koc | Low | Expected to be mobile in neutral to alkaline soils. |
Bioconcentration Potential in Aquatic Organisms
Bioconcentration is the process by which a chemical accumulates in an aquatic organism to a concentration higher than that in the surrounding water. The potential for a chemical to bioconcentrate is measured by its Bioconcentration Factor (BCF). wikipedia.orgchemsafetypro.com A high BCF indicates a higher likelihood of accumulation in the food chain. researchgate.net
The BCF is strongly related to the chemical's hydrophobicity (log Kow). chemsafetypro.com For this compound, the log Kow is approximately 1.2. nih.govstenutz.eu Regulatory bodies use BCF values to classify the bioaccumulative potential of substances. For instance, a BCF value greater than 2,000 is often considered bioaccumulative, while a BCF greater than 5,000 is considered very bioaccumulative. mdpi.com Chemicals with a log Kow below 4.5 are generally not expected to exceed a BCF of 2,000. chemsafetypro.com
Given the low log Kow of this compound, its BCF is predicted to be very low. Using a standard regression equation (log BCF = 0.76 * log Kow - 0.23), the estimated log BCF would be well below 1.0. epa.gov This indicates that this compound has a very low potential to bioconcentrate in aquatic organisms. chemsafetypro.com
Bioconcentration Potential of this compound
| Parameter | Value/Estimate | Interpretation |
|---|---|---|
| Log Kow | ~1.2 nih.govstenutz.eu | Low hydrophobicity. |
| Estimated BCF | << 1000 | Not considered bioaccumulative according to regulatory criteria. mdpi.comchemsafetypro.com |
Environmental Occurrence from Industrial and Agricultural Activities
This compound is released into the environment from several anthropogenic sources. It is a component of coal tar and is also synthesized industrially. wikipedia.orgwikipedia.org Its primary environmental releases are associated with:
Industrial Manufacturing : Effluents from facilities where this compound is produced or used as a chemical intermediate are a significant source. wikipedia.org It serves as a building block for various commercial products. wikipedia.org
Pharmaceutical and Agrochemical Synthesis : It is a precursor to several products in the pharmaceutical and agricultural industries. wikipedia.org For example, it is a key starting material for the synthesis of the antituberculosis drug isoniazid. wikipedia.org
Fossil Fuel Processing : The manufacture and use of coal-derived liquid fuels, as well as waste by-products from coal liquefaction and gasification, contribute to its release into the environment. wikipedia.org
These activities can lead to the presence of this compound in industrial wastewater, soil, and the atmosphere surrounding production and use sites. wikipedia.org
Presence in Tobacco Smoke and Natural Sources (e.g., Camellia sinensis)
This compound, also known as γ-picoline, is a heterocyclic organic compound that has been identified in both anthropogenic and natural sources. Its presence is notable in tobacco smoke and in certain plants consumed by humans.
Research has confirmed that this compound is a component of tobacco smoke. tandfonline.com Quantitative analysis of the mainstream smoke from a standard 85-mm U.S. cigarette without a filter tip revealed the presence of several volatile pyridines. tandfonline.com In this analysis, the combination of β-picoline (3-methylpyridine) and γ-picoline (this compound) was measured at 24.2 µg per cigarette. tandfonline.com The study also highlighted that sidestream smoke contains significantly higher concentrations of these pyridine compounds, with levels being up to 28 times greater than in mainstream smoke. tandfonline.com Another study analyzing various tobacco products also identified pyridines as a major class of compounds in the smoke. nih.gov
Beyond tobacco, this compound occurs naturally in certain plants. It has been identified as a constituent of tea leaves (Camellia sinensis). hmdb.cafoodb.cathegoodscentscompany.com Its detection in tea suggests it is a potential biomarker for the consumption of this beverage. hmdb.cafoodb.ca The compound has also been reported in other natural products such as figs. hmdb.cafoodb.ca
Table 1: Quantitative Analysis of Pyridine Compounds in Mainstream Cigarette Smoke Data sourced from a study on a popular 85-mm U.S. cigarette without a filter tip.
| Compound | Amount (µg per cigarette) |
| Pyridine | 33.4 |
| α-Picoline (2-Methylpyridine) | 12.3 |
| β+γ-Picoline (3- & this compound) | 24.2 |
| 3-Ethylpyridine | 7.6 |
| 4-Ethylpyridine | 5.9 |
| 3,4-Lutidine + 3-Vinylpyridine | 23.3 |
| Source: tandfonline.com |
Toxicological Research and Risk Assessment
Toxicological research has been conducted to understand the potential hazards associated with this compound exposure. These studies investigate both immediate, localized effects and broader, systemic consequences, as well as the outcomes of prolonged exposure.
Exposure to this compound can lead to significant local irritation. The substance is known to be an irritant to the skin, eyes, and respiratory system. sigmaaldrich.comsigmaaldrich.com Contact can cause skin irritation, and its vapors may lead to respiratory irritation. sigmaaldrich.com It is classified as causing serious eye irritation. sigmaaldrich.com
In addition to local effects, systemic symptoms have been reported following exposure. These can include headache, nausea, vomiting, and gastrointestinal disturbances. sigmaaldrich.com Inhalation may also result in dizziness, drowsiness, weakness, and sore throat.
Table 2: Summary of Local and Systemic Effects of this compound
| Effect Type | Specific Manifestations |
| Local Irritation | Skin Irritation, Serious Eye Irritation, Respiratory System Irritation |
| Systemic Effects | Headache, Nausea, Vomiting, Gastrointestinal Disturbance, Dizziness, Drowsiness |
| Source: sigmaaldrich.comsigmaaldrich.com |
Research into the effects of repeated or prolonged exposure to this compound indicates the potential for organ-specific toxicity. Safety data sheets based on toxicological assessments note that kidney injury may occur as a result of exposure. sigmaaldrich.com Alongside the kidneys, the liver has also been identified as a potential target organ for damage from chronic exposure. sigmaaldrich.com
While detailed mechanistic studies on the chronic nephrotoxicity of this compound are not extensively documented in publicly available literature, the identification of the kidney as a target organ is a critical component of its toxicological profile. For context, studies on structurally related compounds have demonstrated nephrotoxic potential. For instance, a repeated dose study in rats on 4-methylbenzophenone, which shares a methyl-substituted aromatic ring structure, resulted in mild renal tubular vacuolation, suggesting nephrotoxicity. nih.gov It is important to note that this finding is for a related but distinct chemical and serves to illustrate a potential area for further specific research on this compound's long-term effects on the kidney.
Q & A
Q. What are the common synthetic routes for preparing 4-methylpyridine complexes, and how are reaction conditions optimized?
this compound (4-MP) is widely used in coordination chemistry and organic synthesis. Key methods include:
- Coordination Complex Synthesis : Reacting 4-MP with metal salts (e.g., Co(NCS)₂) in polar solvents like water or ethanol. For example, Co(NCS)₂ reacts with 4-MP to form [Co(NCS)₂(4-MP)₄], with yields influenced by stoichiometry and temperature .
- Quaternization Reactions : 4-MP reacts with alkyl halides (e.g., 1-iodododecane) to form ionic liquids. Optimization involves controlling reaction time (24–48 hours) and solvent selection (e.g., acetonitrile) to enhance product purity .
- Organometallic Synthesis : Palladium complexes with 4-MP ligands are synthesized via ligand substitution, requiring inert atmospheres and precise stoichiometric ratios .
Q. How can spectroscopic techniques (e.g., FT-IR, Raman) confirm the structural integrity of this compound in coordination complexes?
- FT-IR and Raman Spectroscopy : These techniques identify bonding modes. For [Co(3-OHpic)₂(4-MP)₂], the C–H stretching vibrations of 4-MP appear at 2900–3100 cm⁻¹, while Co–N bonds are confirmed by bands near 400 cm⁻¹. Calculated spectra using density functional theory (DFT) validate experimental results .
- NMR Spectroscopy : ¹H NMR of 4-MP derivatives (e.g., ionic liquids) shows distinct methyl group peaks at δ 2.4–2.6 ppm, confirming successful synthesis .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Hazard Classification : 4-MP is classified under EU-GHS/CLP as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure. Use fume hoods and personal protective equipment (PPE) .
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do polymorphic forms of this compound-containing coordination compounds affect their physicochemical properties?
Polymorphism in complexes like Co(NCS)₂(4-MP)₄ impacts stability and reactivity:
- Structural Analysis : X-ray crystallography reveals two polymorphs. The denser form (packing density = 1.65 g/cm³) is thermodynamically stable at low temperatures, while the less dense form (1.58 g/cm³) decomposes above 100°C .
- Thermal Behavior : Differential scanning calorimetry (DSC) shows no polymorphic transition before decomposition, indicating kinetic stability of the denser form .
Q. What methodologies are used to analyze the thermal decomposition pathways of this compound complexes?
- Thermogravimetric Analysis (TGA) : For Co(NCS)₂(4-MP)₄, TGA reveals a three-step decomposition:
- Step 1 (100–150°C): Loss of one 4-MP ligand (mass loss = 18%).
- Step 2 (150–200°C): Removal of remaining ligands (mass loss = 54%).
- Residual CoS forms at >300°C .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., pyridine derivatives) .
Q. How can reaction parameters be adjusted to improve the yield of this compound derivatives in multi-step syntheses?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for Friedel-Crafts acylation reactions, enhancing electrophilic substitution on the pyridine ring .
- Catalyst Selection : Aluminum chloride (AlCl₃) increases acylation efficiency by stabilizing reactive intermediates .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions in quaternization processes, improving yields from 70% to 85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
